molecular formula C8H4BrF2N B6590564 5-Bromo-2-(difluoromethyl)benzonitrile CAS No. 1128269-99-7

5-Bromo-2-(difluoromethyl)benzonitrile

Cat. No. B6590564
CAS RN: 1128269-99-7
M. Wt: 232.02 g/mol
InChI Key: VCNMOMYLFSOFDU-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF2N . It is used as a building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile core with a bromine atom at the 5-position and a difluoromethyl group at the 2-position .


Chemical Reactions Analysis

The bromide and difluoromethyl substituents in this compound display different reactivities, thus enabling selective substitution reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.01 g/mol . It appears as a white powder or crystals .

Safety and Hazards

5-Bromo-2-(difluoromethyl)benzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethyl group-containing drugs have been gaining attention in the pharmaceutical industry. Over the past 20 years, numerous FDA-approved drugs have incorporated the trifluoromethyl group, exhibiting various pharmacological activities . Therefore, 5-Bromo-2-(difluoromethyl)benzonitrile, with its trifluoromethyl group, may have potential applications in the synthesis of new pharmaceuticals .

properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNMOMYLFSOFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1-(difluoromethyl)-2-fluorobenzene (5.0 g, 22 mmol) and KCN (4.34 g, 67 mmol) was heated at 150° C. in NMP (50 mL) for 16 h. After trituration with a mixture of water, hexane, EtOAc and DCM, the organic layer was concentrated and purified by silica gel flash chromatography using hexanes:DCM (4:1 to 4:1.5 v/v) as mobile phase to yield the title compound: 1H NMR (500 MHz, CD2Cl2) δ 7.97 (s, 1H), 7.93 (d, J=8.5 Hz, 1H), 7.67 (d, J=8.5 Hz, 1H), 6.95 (t, J=54.5 Hz, 1H).
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